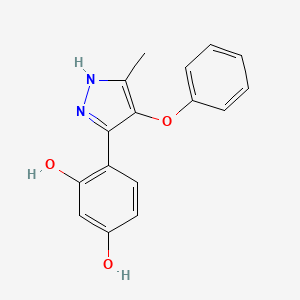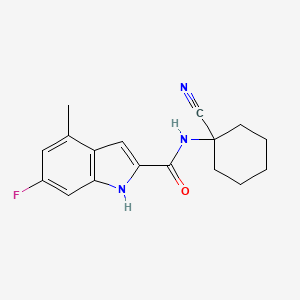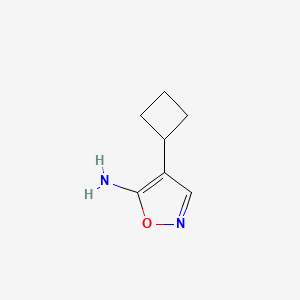
N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is a complex organic compound. It contains several functional groups including a chlorobenzyl group, a phenylmorpholino group, and an oxalamide group. These groups are likely to influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the chlorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction . The phenylmorpholino group might be introduced through a reaction involving a phenyl compound and a morpholino compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the chlorobenzyl group could potentially undergo further nucleophilic aromatic substitution reactions . The oxalamide group might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would likely be affected by its polarity and potential for hydrogen bonding . Its spectral properties (e.g., IR, NMR) would reflect the presence of its various functional groups .科学的研究の応用
Synthesis and Chemical Properties
- A Novel Synthetic Approach : A study by Mamedov et al. (2016) introduced a novel synthetic pathway for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be applied to the synthesis of complex molecules like N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide. This method is operationally simple and yields anthranilic acid derivatives and oxalamides, suggesting its utility in generating diverse chemical entities for various applications (Mamedov et al., 2016).
Potential Biological Activities
- Mitosis Inhibition by Benzamide Derivatives : Merlin et al. (1987) investigated a series of N-(1,1-dimethylpropynyl) benzamide compounds for their ability to inhibit mitosis in plant cells, a property that could be relevant to the study of N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide if similar structural activities are considered. This research highlights the potential of specific chemical structures to modulate biological processes, which may extend to the exploration of oxalamide derivatives in biological systems (Merlin et al., 1987).
Material Science and Polymer Research
- Polymer Science Applications : Research on azo polymers by Meng et al. (1996) presents an example of how specific chemical modifications, akin to those in the structure of N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, can influence material properties such as birefringence. This study could inform the development of new materials with tailored optical properties, suggesting that modifications to oxalamide structures might be explored for similar applications (Meng et al., 1996).
Environmental Science
- Dehalorespiration of Chlorinated Compounds : Adrian et al. (2000) explored the reductive dechlorination of chlorobenzenes by strain CBDB1, offering insights into the microbial transformation of chlorinated organic compounds. This research could indirectly relate to studies on N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide by providing foundational knowledge on the environmental fate and microbial interactions of chlorinated benzyl compounds (Adrian et al., 2000).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which typically target palladium catalysts .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could be involved in carbon–carbon bond-forming reactions . These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds . This could result in the synthesis of new organic molecules, potentially with therapeutic or industrial applications .
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions . This suggests that the compound could exhibit stable performance under a variety of environmental conditions .
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-19-9-7-17(8-10-19)15-25-22(28)21(27)24-11-4-12-26-13-14-29-20(16-26)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBRYJGRDRLQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[[Benzamido(sulfanylidene)methyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2947733.png)


![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)
![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)
![Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2947742.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)
![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)
